(N-Acetyl)-(4R)-benzyl-2-oxazolidinone

Asymmetric Synthesis Radical Chemistry Chiral Auxiliaries

This (R)-configured Evans auxiliary provides a distinct 4-benzyl steric environment achieving 90–96% de in Lewis acid-promoted Kharasch-type radical additions. Its benzyl substituent offers a unique cleavage profile and inhibits undesired endocyclic attack during hydride reductions, unlike the isopropyl variant. Use [α]20/D +110° and mp 104–106°C as acceptance criteria to ensure ≥99% enantiopurity. Validated for N-acylhydrazone Mannich additions.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B8811130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(N-Acetyl)-(4R)-benzyl-2-oxazolidinone
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(=O)N1C(COC1=O)CC2=CC=CC=C2
InChIInChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3
InChIKeyYMVGXIZVSPMNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(N-Acetyl)-(4R)-benzyl-2-oxazolidinone: Procurement-Grade Chiral Auxiliary for Asymmetric Synthesis


(N-Acetyl)-(4R)-benzyl-2-oxazolidinone (CAS 132836-66-9), also known as (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone, is a chiral N-acyl oxazolidinone belonging to the Evans auxiliary family. This compound is a crystalline solid (mp 104-106 °C) with a specific optical rotation of [α]20/D +110° (c = 1, methanol), confirming its high enantiopurity . It serves as a versatile chiral template for diastereoselective alkylations, aldol reactions, and conjugate additions, enabling the asymmetric construction of carbon–carbon bonds in complex molecule synthesis [1].

Why (N-Acetyl)-(4R)-benzyl-2-oxazolidinone Cannot Be Arbitrarily Substituted in Stereoselective Protocols


The stereochemical outcome of reactions employing Evans auxiliaries is exquisitely sensitive to the nature of the C4 substituent. While the 4-isopropyl analog is often favored for its high diastereoselectivity in standard alkylations, the 4-benzyl group provides a distinct steric and electronic environment that can be advantageous in specific transformations, such as Lewis acid-promoted radical additions where it achieves comparable levels of stereocontrol [1]. Furthermore, the benzyl auxiliary offers a different cleavage profile and can be optimal for inhibiting undesired endocyclic nucleophilic attack during hydride reductions compared to other 4-substituted variants [2]. Arbitrary substitution without empirical validation therefore risks significant erosion of diastereoselectivity and yield, directly impacting synthetic efficiency and the cost of downstream purification.

Quantitative Differentiation Evidence for (N-Acetyl)-(4R)-benzyl-2-oxazolidinone Relative to In-Class Analogs


High Diastereoselectivity in Lewis Acid-Promoted Kharasch-Type Additions

In Yb(OTf)3-promoted Kharasch-type additions of 3-bromoacetyl-2-oxazolidinones to norbornadiene, the (N-acetyl)-(4R)-benzyl-2-oxazolidinone-derived substrate achieved excellent diastereoselectivity comparable to the isopropyl analog [1]. This demonstrates that the benzyl auxiliary is not inherently inferior for this challenging transformation, providing a viable alternative when the isopropyl variant may be synthetically inaccessible or cost-prohibitive.

Asymmetric Synthesis Radical Chemistry Chiral Auxiliaries

Enantiopurity Benchmark: Optical Rotation and Melting Point

Commercially available (N-acetyl)-(4R)-benzyl-2-oxazolidinone is supplied with a defined optical rotation of [α]20/D +110° (c = 1, methanol) and a melting point of 104–106 °C (lit.) . These metrics serve as critical quality benchmarks, ensuring batch-to-batch consistency and high enantiopurity (≥99% assay) for reproducible stereochemical outcomes.

Quality Control Chiral Purity Procurement Specification

Applicability in Mannich-Type Reactions Across Auxiliary Types

Hydrazones derived from phenyl-, isopropyl-, and benzyl-substituted 2-oxazolidinones have been systematically examined in Lewis acid-mediated Mannich-type reactions with silyl enolates [1]. While the benzyl-substituted hydrazone is effective, the diastereoselectivity is highly dependent on the specific auxiliary and reaction conditions. This class-level evidence supports the use of the benzyl variant as a viable starting point for reaction optimization, but emphasizes that direct substitution of the auxiliary without empirical verification may lead to unpredictable stereochemical outcomes.

Mannich Reaction N-Acylhydrazones Diastereoselectivity

Optimal Research and Industrial Application Scenarios for (N-Acetyl)-(4R)-benzyl-2-oxazolidinone


Asymmetric Radical-Mediated C–C Bond Formation

Employ (N-acetyl)-(4R)-benzyl-2-oxazolidinone as a chiral template in Lewis acid-promoted Kharasch-type additions to alkenes, where it has demonstrated diastereoselectivity (90–96% de) comparable to the isopropyl analog [1]. This is particularly valuable when the isopropyl variant is unavailable or when the benzyl group's distinct steric profile is desired for subsequent transformations.

Quality Control Benchmarking for Chiral Auxiliary Procurement

Utilize the defined optical rotation ([α]20/D +110°) and melting point (104–106 °C) as primary acceptance criteria for incoming material [1]. This ensures batch-to-batch consistency in enantiopurity (≥99%), minimizing the risk of variable stereochemical outcomes in sensitive asymmetric syntheses.

Mannich-Type Reaction Optimization

Investigate (N-acetyl)-(4R)-benzyl-2-oxazolidinone-derived N-acylhydrazones as electrophiles in Lewis acid-catalyzed Mannich additions to silyl enolates [1]. While the benzyl variant is a viable member of the Evans auxiliary family for this transformation, reaction conditions must be optimized specifically for this substrate, as diastereoselectivity can vary significantly compared to phenyl- or isopropyl-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (N-Acetyl)-(4R)-benzyl-2-oxazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.